N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-4-(trifluoromethoxy)benzamide
Description
Properties
IUPAC Name |
N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]-4-(trifluoromethoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3NO3S2/c19-18(20,21)25-13-3-1-11(2-4-13)17(24)22-9-14-5-6-15(27-14)16(23)12-7-8-26-10-12/h1-8,10H,9H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPBVMXWFWKQFBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-4-(trifluoromethoxy)benzamide typically involves multi-step organic reactions. One common route includes:
Formation of the Thiophene Derivative: The initial step involves the preparation of 5-(thiophene-3-carbonyl)thiophen-2-ylmethanamine. This can be achieved through the acylation of thiophene derivatives using reagents like acyl chlorides or anhydrides under Friedel-Crafts conditions.
Coupling Reaction: The thiophene derivative is then coupled with 4-(trifluoromethoxy)benzoic acid or its derivatives using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes:
Scaling Up Reactions: Using larger reactors and optimizing reaction conditions such as temperature, solvent, and reaction time.
Purification: Employing techniques like recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Acylation and Amidation Reactions
The benzamide core and thiophene-carbonyl groups enable nucleophilic substitution and acylation. Key reactions include:
For example, thiophene-linked acyl chlorides react with amines (e.g., 2-(thiophen-2-yl)ethan-1-amine) to form amide bonds under mild conditions .
Electrophilic Aromatic Substitution (EAS)
The electron-rich thiophene rings undergo EAS at the α-positions due to sulfur’s electron-donating effects:
The trifluoromethoxy group (-OCF₃) deactivates the benzamide ring, directing substituents to the thiophene moieties.
Oxidation and Reduction
The hydroxy(thiophen-2-yl)methyl group and carbonyl functionalities are redox-active:
For instance, NaBH₄ selectively reduces the thiophene-linked carbonyl to a secondary alcohol without affecting the benzamide.
Cyclization and Ring-Opening
The compound participates in cycloadditions and heterocycle formation:
Hydrolysis and Solvolysis
The trifluoromethoxy group and amide bond are susceptible to hydrolysis:
| Reaction Type | Reagents/Conditions | Products/Outcomes | References |
|---|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux | Cleavage of amide bond → carboxylic acid + amine | |
| Basic hydrolysis | NaOH (10%), 80°C | Degradation of trifluoromethoxy group → phenolic byproducts |
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
Mechanistic Insights
-
Thiophene reactivity : The α-positions of thiophene rings undergo electrophilic substitution due to sulfur’s electron-donating resonance effects .
-
Trifluoromethoxy group : The -OCF₃ group withdraws electrons via inductive effects, polarizing the benzamide ring and enhancing hydrolysis susceptibility.
-
Amide bond stability : Hydrogen bonding between the amide NH and carbonyl oxygen stabilizes the structure but allows cleavage under strong acidic/basic conditions.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-4-(trifluoromethoxy)benzamide is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could act as an inhibitor or modulator of specific enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the development of new materials with unique electronic or optical properties due to the presence of thiophene and trifluoromethoxy groups.
Mechanism of Action
The mechanism by which N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-4-(trifluoromethoxy)benzamide exerts its effects depends on its interaction with molecular targets. It may bind to specific enzymes or receptors, altering their activity. The thiophene rings and trifluoromethoxy group can enhance binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below compares the target compound with structurally related benzamide and heterocyclic derivatives from the evidence:
Key Observations:
- Trifluoromethyl/Trifluoromethoxy Groups : Both the target compound and compound 52 utilize -CF₃/-OCF₃ groups for enhanced metabolic stability and membrane permeability.
- Thiophene vs. Thiazole Scaffolds : The target compound’s thiophene rings contrast with thiazole-based analogs (e.g., compound 4a ), which may alter target selectivity due to differences in electronic properties.
- Synthetic Complexity: Compound 52 requires 33-hour reaction times and ethanol reflux for purification, suggesting the target compound’s synthesis may similarly demand prolonged steps.
Spectral and Physicochemical Properties
- IR Spectroscopy :
- NMR Analysis :
- The trifluoromethoxy group’s deshielding effect would likely produce distinct ¹⁹F NMR signals, comparable to -CF₃-substituted thiazoles in compound 52 .
Biological Activity
N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-4-(trifluoromethoxy)benzamide is a complex organic compound that has garnered attention for its potential biological activities. Its unique structure, which incorporates thiophene and trifluoromethoxy functionalities, suggests diverse applications in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | CHFN OS |
| Molecular Weight | 411.4 g/mol |
| CAS Number | 1796970-57-4 |
The presence of thiophene rings and a benzamide moiety contributes to its electronic properties, potentially enhancing its reactivity and biological activity compared to similar compounds .
The biological activity of this compound is hypothesized to involve interaction with specific molecular targets, including enzymes and receptors. This interaction may modulate their activity, leading to various therapeutic effects. Although detailed mechanisms are still under investigation, initial studies suggest that the compound may influence pathways related to cancer cell proliferation and apoptosis induction .
Anticancer Activity
Recent research has highlighted the potential anticancer properties of thiophene derivatives, including this compound. In vitro studies have demonstrated that compounds with similar structures can inhibit cell growth in various cancer cell lines. For instance, derivatives have shown enhanced cell growth inhibition and apoptosis induction in non-small cell lung cancer (NSCLC) models .
Antiviral Properties
The compound's structure suggests potential antiviral activity as well. Research into N-Heterocycles has indicated that certain thiophene derivatives can act as effective inhibitors against viral replication mechanisms. The specific interactions of this compound with viral targets remain an area for further exploration .
Case Studies and Experimental Findings
- Cell Line Studies : In a study investigating the effects of thiophene-based compounds on NSCLC cells, it was found that certain derivatives exhibited IC values in the low micromolar range, indicating significant potency against cancer cell proliferation .
- Mechanistic Insights : Another study explored the binding affinity of similar compounds to c-MET and SMO receptors, revealing that modifications in the thiophene structure could enhance inhibitory activity against these targets, which are crucial in various cancers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
